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Abstract

STAD-2 is a synthetic, cell-permeable, stapled alpha-helical peptide that acts as a potent and
selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPS) and the
regulatory (RII) subunit of Protein Kinase A (PKA). By mimicking the AKAP helix, STAD-2
competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby
disrupting the formation of the PKA-AKAP signaling complex. This disruption has significant
implications for cellular signaling pathways and has shown potential therapeutic applications,
including antimalarial activity. This technical guide provides a comprehensive overview of the
structure of STAD-2 and a detailed methodology for its synthesis utilizing Fmoc-based solid-
phase peptide synthesis (SPPS) and ring-closing metathesis (RCM).

Structure of STAD-2

STAD-2 is a hydrocarbon-stapled peptide designed to mimic the conserved AKAP helical
region that binds to PKA. The stapling involves replacing two natural amino acids with non-
natural amino acids containing alkenyl side chains, which are then covalently linked via a
ruthenium-catalyzed ring-closing metathesis reaction. This hydrocarbon staple enforces the
alpha-helical conformation of the peptide, enhancing its binding affinity, proteolytic stability, and
cell permeability.
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The primary sequence of STAD-2 is a modified version of a known AKAP sequence. The non-
natural amino acid, (S)-2-(4'-pentenyl)alanine, is incorporated at specific positions to facilitate
the hydrocarbon staple.

ble 1: Physicochemical ies of STAD-Z

Property Value Reference
KKLAKFLVSXALKXALK
(Modifications: Lys-1 = NH2-

Sequence PEG3-CH2-CO-Lys, X = (S)-2- [1]

(4-pentenyl)alanine, X-10 and
X-14 are stapled)

Molecular Formula C102H182N24022 [1112]

Molecular Weight 2096.68 g/mol [1][2]

Binding Affinity (Kd for PKA-

i) 6.2 NM [1131[4]

Synthesis of STAD-2 via Fmoc Chemistry

The synthesis of STAD-2 is achieved through a multi-step process involving Fmoc-based solid-
phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM) and
subsequent cleavage and purification.

General Workflow for STAD-2 Synthesis

The overall synthetic strategy can be visualized as a sequential process starting from a solid
support.
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Caption: General workflow for the synthesis of STAD-2.
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Experimental Protocols

» Rink Amide resin

e Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)alanine)
e Coupling reagents (e.g., HBTU, HATU)

e Base (e.g., DIPEA, NMM)

o Deprotection solution (e.g., 20% piperidine in DMF)

e Grubbs' first-generation catalyst

¢ Ring-closing metathesis solvent (e.g., DCE)

o Cleavage cocktail (e.g., TFA/TIS/H20 95:2.5:2.5)

e Solvents: DMF, DCM, Acetonitrile, Diethyl ether

Step 1: Solid-Phase Peptide Synthesis (SPPS)

¢ Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the
STAD-2 sequence. For each coupling cycle:

[¢]

Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5
equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

[¢]

[e]

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Wash the resin with DMF and DCM.

[e]
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« Incorporation of Unnatural Amino Acids: For the positions requiring (S)-2-(4'-
pentenyl)alanine, use Fmoc-(S)-2-(4'-pentenyl)alanine-OH in the coupling step.

» N-terminal Modification: After the final amino acid coupling and subsequent Fmoc
deprotection, couple NH2-PEG3-CH2-COOH to the N-terminus of the peptide.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

e Resin Preparation: After completion of the linear peptide synthesis, wash the resin
extensively with DCM.

o Metathesis Reaction:

o Add a solution of Grubbs' first-generation catalyst (10-20 mol%) in degassed DCE to the
resin.

o Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for
2-4 hours at room temperature. A color change from purple to brown is typically observed.

o Repeat the catalyst addition and reaction for a second time to ensure complete cyclization.

e Washing: Wash the resin thoroughly with DCE and DCM to remove the ruthenium catalyst
and byproducts.

Step 3: Cleavage and Deprotection

Resin Drying: Dry the resin under vacuum.

o Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20) for
2-3 hours at room temperature. This step cleaves the peptide from the resin and removes
the side-chain protecting groups.

o Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by
adding cold diethyl ether.

« |solation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the
peptide pellet under vacuum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13917817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Purification:

o

[¢]

using a C18 column.

[¢]

[¢]

e Characterization:

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

Collect fractions containing the desired peptide, identified by mass spectrometry.

o Confirm the identity and purity of the final product using analytical RP-HPLC and mass

spectrometry (e.g., ESI-MS). The expected mass should correspond to the calculated

molecular weight of STAD-2.

Table 2: Summary of Synthesis Parameters

Step Reagents & Conditions Duration
Fmoc Deprotection 20% Piperidine in DMF 20 min
) ] ) Fmoc-AA (3-5 eq.), HBTU (3-5

Amino Acid Coupling ] 1-2 hours
eq.), DIPEA (6-10 eq.) in DMF
Grubbs' Gen | Catalyst (10-20

Ring-Closing Metathesis mol%) in DCE, inert 2 X 2-4 hours
atmosphere

Cleavage & Deprotection 95% TFA, 2.5% TIS, 2.5% H20 2-3 hours
RP-HPLC (C18 column),

Purification Acetonitrile/Water gradient with ~ Variable
0.1% TFA

Signaling Pathway Disruption by STAD-2

STAD-2 functions by disrupting the localization of PKA, which is critical for the spatial and

temporal regulation of its kinase activity. AKAPs anchor PKA to specific subcellular locations,
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bringing the kinase in proximity to its substrates.

Normal PKA-AKAP Signaling Disruption by STAD-2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [STAD-2: A Technical Guide to its Structure and
Synthesis via Fmoc Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13917817#stad-2-structure-and-synthesis-via-fmoc-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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